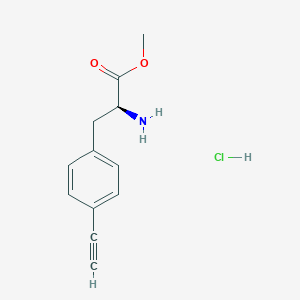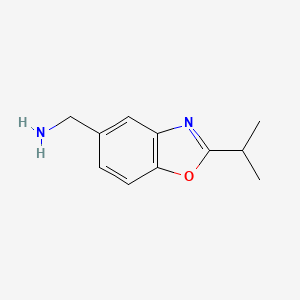![molecular formula C24H23N3O3 B2780310 2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2097916-62-4](/img/structure/B2780310.png)
2-(2-methoxy-4-methylphenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Synonyms : Benzaldehyde, 4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-; 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde .
Synthesis Analysis
The compound can be synthesized using the stirrer method . Specifically, it can be prepared from vanillin and p-anisidine in a water solvent. The reaction proceeds through condensation, forming a Schiff base. The yield of the synthesized compound is approximately 95% .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde group linked to a methoxyphenyl moiety via an imidazo[1,2-a]pyridine bridge. The imidazo[1,2-a]pyridine ring contributes to its unique properties .
Chemical Reactions Analysis
The compound exhibits characteristic absorption bands in its FTIR spectrum , particularly at 1590-1591 cm-1 , corresponding to the imine (C=N) group. Additionally, GC-MS analysis reveals a single peak with a molecular ion at m/z 257 , indicating the relative molecular mass of the product .
Physical And Chemical Properties Analysis
科学的研究の応用
Anti-Inflammatory Activity
The compound exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have explored its potential in treating inflammatory diseases such as arthritis, colitis, and dermatitis. Mechanistic studies suggest that it inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for drug development .
Anticancer Properties
Studies have investigated the compound’s role in cancer therapy. It shows selective cytotoxicity against certain cancer cell lines, particularly breast and lung cancer. Researchers are exploring its mechanism of action, aiming to develop targeted therapies that exploit its antiproliferative effects .
Cardiovascular Applications
The compound’s vasodilatory properties have piqued interest in cardiovascular research. It may enhance blood flow and reduce hypertension. Researchers are studying its effects on endothelial function and vascular health, potentially leading to novel treatments for cardiovascular diseases .
Neuroprotection and Neurodegenerative Disorders
Preclinical studies suggest that the compound has neuroprotective effects. It may mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are investigating its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
Antimicrobial Activity
The compound exhibits antimicrobial properties against bacteria, fungi, and parasites. Researchers have explored its use in topical formulations, wound healing, and combating drug-resistant pathogens. Its unique chemical structure makes it an interesting candidate for novel antimicrobial agents .
Metabolic Syndrome and Obesity
Emerging evidence suggests that the compound may influence metabolic pathways related to insulin sensitivity, lipid metabolism, and adipogenesis. Researchers are studying its effects on obesity, diabetes, and associated metabolic disorders .
Skin Health and Dermatological Applications
Due to its anti-inflammatory and antioxidant properties, the compound is being investigated for dermatological applications. It may help manage skin conditions such as psoriasis, eczema, and acne. Topical formulations could provide targeted relief .
Drug Delivery Systems
Researchers are exploring the compound’s potential as a drug carrier or part of drug delivery systems. Its solubility and stability properties make it suitable for encapsulating other therapeutic agents, enhancing their bioavailability and targeting specific tissues .
作用機序
Mode of Action
Like many organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Given the complexity of the compound, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Given its molecular weight (19620 g/mol) and its organic nature, it is likely that it is absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
The action, efficacy, and stability of the compound are likely influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature. Specific details about how these factors influence the compound’s action are currently unknown .
特性
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-16-10-11-21(22(13-16)29-3)30-15-23(28)25-19-9-5-4-8-18(19)20-14-27-12-6-7-17(2)24(27)26-20/h4-14H,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOUADRCVHFUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxy-4-methylphenoxy)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2780227.png)
![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide](/img/structure/B2780229.png)
![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2780231.png)

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)
![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2780248.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)